molecular formula C22H25N3O3 B7434439 N-(4-acetamidophenyl)-2-spiro[2H-1-benzofuran-3,4'-piperidine]-1'-ylacetamide

N-(4-acetamidophenyl)-2-spiro[2H-1-benzofuran-3,4'-piperidine]-1'-ylacetamide

Cat. No. B7434439
M. Wt: 379.5 g/mol
InChI Key: AOTAQINWJYJJCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetamidophenyl)-2-spiro[2H-1-benzofuran-3,4'-piperidine]-1'-ylacetamide, also known as ABP-700, is a synthetic compound that has gained attention in the scientific community due to its potential pharmacological properties. ABP-700 has been studied for its potential use as a therapeutic agent for various medical conditions.

Mechanism of Action

The exact mechanism of action of N-(4-acetamidophenyl)-2-spiro[2H-1-benzofuran-3,4'-piperidine]-1'-ylacetamide is not fully understood. However, it has been suggested that N-(4-acetamidophenyl)-2-spiro[2H-1-benzofuran-3,4'-piperidine]-1'-ylacetamide acts as a selective sigma-1 receptor agonist. The sigma-1 receptor is a protein that is involved in various cellular processes such as calcium signaling and apoptosis. Activation of the sigma-1 receptor has been shown to have anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
N-(4-acetamidophenyl)-2-spiro[2H-1-benzofuran-3,4'-piperidine]-1'-ylacetamide has been shown to have anxiolytic and antidepressant effects in animal models. In addition, N-(4-acetamidophenyl)-2-spiro[2H-1-benzofuran-3,4'-piperidine]-1'-ylacetamide has been shown to reduce cocaine self-administration in rats. N-(4-acetamidophenyl)-2-spiro[2H-1-benzofuran-3,4'-piperidine]-1'-ylacetamide has also been shown to increase dopamine release in the prefrontal cortex, which may be responsible for its antidepressant effects.

Advantages and Limitations for Lab Experiments

N-(4-acetamidophenyl)-2-spiro[2H-1-benzofuran-3,4'-piperidine]-1'-ylacetamide has several advantages for lab experiments. It has high selectivity for the sigma-1 receptor, which makes it a useful tool for studying the role of the sigma-1 receptor in various cellular processes. In addition, N-(4-acetamidophenyl)-2-spiro[2H-1-benzofuran-3,4'-piperidine]-1'-ylacetamide has been shown to have low toxicity in animal models. However, N-(4-acetamidophenyl)-2-spiro[2H-1-benzofuran-3,4'-piperidine]-1'-ylacetamide has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in experiments. In addition, N-(4-acetamidophenyl)-2-spiro[2H-1-benzofuran-3,4'-piperidine]-1'-ylacetamide has a short half-life, which can limit its effectiveness in certain experiments.

Future Directions

There are several future directions for research on N-(4-acetamidophenyl)-2-spiro[2H-1-benzofuran-3,4'-piperidine]-1'-ylacetamide. One direction is to further investigate its potential use as a therapeutic agent for various medical conditions such as depression, anxiety, and addiction. Another direction is to investigate the mechanism of action of N-(4-acetamidophenyl)-2-spiro[2H-1-benzofuran-3,4'-piperidine]-1'-ylacetamide in more detail. This could lead to the development of more selective sigma-1 receptor agonists with improved pharmacological properties. Finally, future research could focus on improving the solubility and half-life of N-(4-acetamidophenyl)-2-spiro[2H-1-benzofuran-3,4'-piperidine]-1'-ylacetamide to make it more effective in lab experiments.

Synthesis Methods

The synthesis of N-(4-acetamidophenyl)-2-spiro[2H-1-benzofuran-3,4'-piperidine]-1'-ylacetamide involves the reaction of 4-acetamidophenylhydrazine with 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid to form the intermediate compound 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carbohydrazide. The intermediate compound is then reacted with 1-bromo-3,4-dihydroisoquinoline to form N-(4-acetamidophenyl)-2-spiro[2H-1-benzofuran-3,4'-piperidine]-1'-ylacetamide.

Scientific Research Applications

N-(4-acetamidophenyl)-2-spiro[2H-1-benzofuran-3,4'-piperidine]-1'-ylacetamide has been studied for its potential use as a therapeutic agent for various medical conditions such as depression, anxiety, and addiction. N-(4-acetamidophenyl)-2-spiro[2H-1-benzofuran-3,4'-piperidine]-1'-ylacetamide has been shown to have anxiolytic and antidepressant effects in animal models. In addition, N-(4-acetamidophenyl)-2-spiro[2H-1-benzofuran-3,4'-piperidine]-1'-ylacetamide has been studied for its potential use in treating drug addiction, specifically cocaine addiction. N-(4-acetamidophenyl)-2-spiro[2H-1-benzofuran-3,4'-piperidine]-1'-ylacetamide has been shown to reduce cocaine self-administration in rats.

properties

IUPAC Name

N-(4-acetamidophenyl)-2-spiro[2H-1-benzofuran-3,4'-piperidine]-1'-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3/c1-16(26)23-17-6-8-18(9-7-17)24-21(27)14-25-12-10-22(11-13-25)15-28-20-5-3-2-4-19(20)22/h2-9H,10-15H2,1H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOTAQINWJYJJCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)CN2CCC3(CC2)COC4=CC=CC=C34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetamidophenyl)-2-spiro[2H-1-benzofuran-3,4'-piperidine]-1'-ylacetamide

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